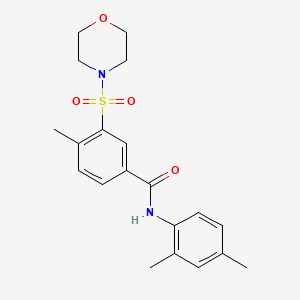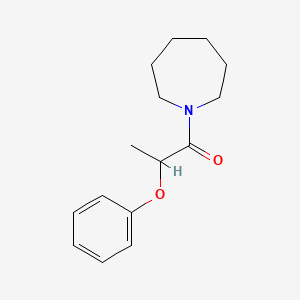![molecular formula C16H15ClFN3O3 B5181494 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide](/img/structure/B5181494.png)
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is a synthetic organic compound characterized by the presence of a fluorobenzamide moiety and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:
Amination: The nitro compound is then reduced to an amine.
Coupling Reaction: The amine is coupled with a propyl chain containing a fluorobenzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-nitrobenzenesulfonamide
- N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-nitrobenzamide
Uniqueness
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may lack the fluorine atom or have different substituents.
Properties
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c17-14-10-13(21(23)24)6-7-15(14)19-8-1-9-20-16(22)11-2-4-12(18)5-3-11/h2-7,10,19H,1,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSOUBPNFBZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)
![5-[(4-bromophenyl)sulfamoyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B5181452.png)
![N-[3-(4-bromo-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide](/img/structure/B5181460.png)
![7-methyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5181461.png)
![N-(4-ethylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5181465.png)
![(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5181471.png)
![N-(3-chlorobenzyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5181479.png)
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B5181486.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181523.png)

